molecular formula C14H12Cl2N2O B1320431 N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide CAS No. 926194-44-7

N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide

Cat. No.: B1320431
CAS No.: 926194-44-7
M. Wt: 295.2 g/mol
InChI Key: ZVPVPCIIIGPVDC-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide is an organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of an amine group, a methyl group, and two chlorine atoms attached to a benzamide structure, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide typically involves the reaction of 4-amino-2-methylphenylamine with 3,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the dichlorobenzamide moiety can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Amino-2-methylphenyl)acetamide: Similar structure but lacks the dichloro substitution, which may affect its reactivity and biological activity.

    N-(4-Amino-2-methylphenyl)-4-chlorophthalimide: Contains a phthalimide group instead of a benzamide group, leading to different chemical properties and applications.

Uniqueness

N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide is unique due to the presence of both amine and dichloro groups, which provide a balance of hydrophilic and hydrophobic properties

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-3,5-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-8-4-12(17)2-3-13(8)18-14(19)9-5-10(15)7-11(16)6-9/h2-7H,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPVPCIIIGPVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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